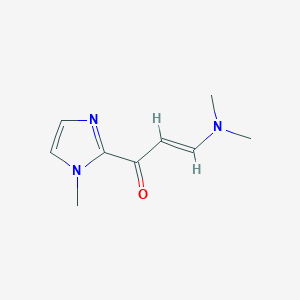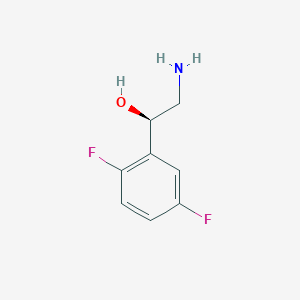
(R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro-naphthyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-1-acetonaphthone.
Bromination: The 4-fluoro-1-acetonaphthone is brominated using bromine in 1,4-dioxane at 0°C, followed by warming to room temperature.
Amination: The brominated product is then subjected to amination using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-naphthyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluoro-naphthalen-1-yl)-acetic acid
- (4-Fluoro-naphthalen-1-yl)-methanamine
- 5-(4-Fluoro-naphthalen-1-yl)-oxazole
Uniqueness
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is unique due to the presence of both trifluoromethyl and fluoro-naphthyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H9F4N |
|---|---|
Peso molecular |
243.20 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H9F4N/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6,11H,17H2/t11-/m1/s1 |
Clave InChI |
IEEIGLVAOXFEBD-LLVKDONJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC=C2F)[C@H](C(F)(F)F)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)


![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)




![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)




